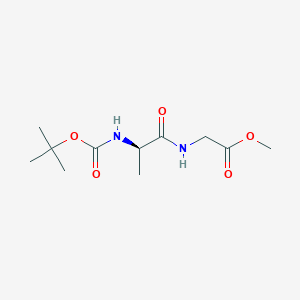

methyl Boc-D-alanylglycinate

CAS No.:

Cat. No.: VC13983073

Molecular Formula: C11H20N2O5

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O5 |

|---|---|

| Molecular Weight | 260.29 g/mol |

| IUPAC Name | methyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |

| Standard InChI | InChI=1S/C11H20N2O5/c1-7(9(15)12-6-8(14)17-5)13-10(16)18-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-/m1/s1 |

| Standard InChI Key | VLTIIVOWJQDNHG-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Protecting Groups

Methyl Boc-D-alanylglycinate consists of two amino acid residues: D-alanine and glycine. The Boc group () protects the amine functionality of D-alanine, while the glycine residue is esterified with a methyl group. This configuration prevents unwanted side reactions during peptide elongation, ensuring selective bond formation. The D-configuration of alanine introduces stereochemical specificity, which is crucial for studying non-natural peptide conformations and enzyme-substrate interactions .

Table 1: Key Physicochemical Properties of Methyl Boc-D-Alanylglycinate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.29 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Moderate in polar solvents |

| Stability | Stable under anhydrous conditions |

Synthesis and Reaction Mechanisms

Stepwise Synthesis Protocol

The synthesis involves sequential protection and coupling steps:

-

Boc Protection of D-Alanine: D-alanine reacts with di-tert-butyl dicarbonate () in a basic medium to form Boc-D-alanine. This step shields the amine group, enabling subsequent reactions without interference.

-

Esterification of Glycine: Glycine is treated with methanol and trimethylchlorosilane (TMCS) under reflux to yield glycine methyl ester hydrochloride. TMCS acts as a catalyst, protonating the carboxyl group to facilitate nucleophilic attack by methanol .

-

Peptide Coupling: Boc-D-alanine is activated using carbodiimide reagents (e.g., DCC) and coupled with glycine methyl ester. The reaction proceeds via a mixed anhydride or active ester intermediate, forming the dipeptide bond.

Reaction Scheme:

DCU = Dicyclohexylurea

Optimization and Yield Considerations

Yields exceeding 80% are achievable when reactions are conducted under inert atmospheres and monitored via thin-layer chromatography (TLC) . Methanol’s role as both solvent and nucleophile in esterification enhances reaction efficiency, while TMCS minimizes side reactions by scavenging water .

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The Boc group’s tert-butyl protons appear as a singlet at δ 1.4 ppm. The methyl ester of glycine resonates at δ 3.7 ppm, while the α-protons of D-alanine and glycine show multiplet signals between δ 3.9–4.2 ppm .

-

13C NMR: The carbonyl carbon of the Boc group is observed at δ 155 ppm, while the ester carbonyl of glycine appears at δ 170 ppm. The quaternary carbon of the tert-butyl group resonates at δ 28 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at , consistent with the compound’s molecular weight. High-resolution mass spectrometry (HRMS) further validates the empirical formula.

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

Methyl Boc-D-alanylglycinate is employed in SPPS to introduce D-amino acids into peptide sequences, enabling the study of chiral recognition and protease resistance. The Boc group’s stability under acidic conditions allows sequential deprotection and elongation on resin supports .

Collagen Mimicry and Stability Studies

Research demonstrates that substituting glycine with D-alanine in collagen-model peptides disrupts triple-helix formation due to steric clashes and altered ϕ/ψ angles . Methyl Boc-D-alanylglycinate serves as a precursor for synthesizing such destabilized peptides, aiding investigations into collagen-related diseases like osteogenesis imperfecta .

Table 2: Impact of D-Alanine Substitution on Collagen Stability

| Peptide Sequence | (°C) | Helicity (CD Signal) |

|---|---|---|

| (Pro-Hyp-Gly)₁₀ | 42 | High |

| (Pro-Hyp-D-Ala)₁₀ | <10 | Undetectable |

Comparative Analysis with L-Amino Acid Derivatives

Stereochemical Effects on Bioactivity

The D-configuration of alanine in methyl Boc-D-alanylglycinate confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This property is exploited in designing peptide therapeutics with extended half-lives .

Solubility and Reactivity

The Boc group enhances solubility in organic solvents (e.g., DMF, DCM), facilitating reactions in non-aqueous media. Conversely, the methyl ester of glycine increases hydrophobicity compared to free glycine, influencing peptide aggregation behavior .

Future Directions and Research Opportunities

Development of Novel Protecting Groups

Exploring alternatives to Boc (e.g., Fmoc) could improve compatibility with modern SPPS techniques. Fmoc’s orthogonality to acid-labile resins may enable greener synthesis routes .

Biomedical Applications

Methyl Boc-D-alanylglycinate-derived peptides are candidates for drug delivery systems targeting chiral-specific receptors. Further studies could optimize their pharmacokinetic profiles for therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume